

Application Notes and Protocols: Population Pharmacokinetics Modeling of Extended-Release Viloxazine

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Introduction

Viloxazine extended-release (ER) is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in pediatric and adult patients.[1][2][3] It functions as a selective norepinephrine reuptake inhibitor, and also modulates serotonergic activity, though its precise mechanism in ADHD is not fully elucidated.[4][5][6] Understanding the pharmacokinetic (PK) profile of viloxazine ER in the target population is crucial for optimizing dosing strategies and ensuring safety and efficacy. Population pharmacokinetics (PopPK) modeling is a powerful tool to quantify the PK characteristics of a drug and identify sources of variability in a patient population.[7]

These application notes provide a comprehensive overview of the population pharmacokinetics of extended-release viloxazine, including detailed protocols for conducting a PopPK study and a summary of key pharmacokinetic parameters.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of extended-release viloxazine derived from population pharmacokinetic modeling in pediatric and adult populations.



Table 1: Population Pharmacokinetic Parameters of Extended-Release Viloxazine in Pediatric Patients.

Parameter	Children (6-11 years)	Adolescents (12-17 years)
Dose Range	100 - 400 mg	200 - 600 mg
Cmax (µg/mL)	1.60 ± 0.70 (at 100 mg)	2.06 ± 0.90 (at 200 mg)
2.83 ± 1.31 (at 200 mg)	4.08 ± 1.67 (at 400 mg)	
5.61 ± 2.48 (at 400 mg)	6.49 ± 2.87 (at 600 mg)	_
AUC0-t (μg·h/mL)	19.29 ± 8.88 (at 100 mg)	25.78 ± 11.55 (at 200 mg)
34.72 ± 16.53 (at 200 mg)	50.80 ± 19.76 (at 400 mg)	
68.00 ± 28.51 (at 400 mg)	79.97 ± 36.91 (at 600 mg)	_
Tmax (hours)	~5 (range: 3-9)	~5 (range: 3-9)
Terminal Half-life (t1/2, hours)	~7	~7
Apparent Clearance (CL/F)	Influenced by body weight	Influenced by body weight
Apparent Volume of Distribution (V/F)	Influenced by body weight	Influenced by body weight

Data compiled from clinical trial information.[8]

Table 2: Pharmacokinetic Parameters of Single-Dose Extended-Release Viloxazine (700 mg) in Healthy Adults.



Parameter	Viloxazine ER Alone	Viloxazine ER + Lisdexamfetamine
Cmax (ng/mL)	95.96% (91.33–100.82) of combination	112.78% (109.93–115.71) of single drug
AUC0-t (ng·h/mL)	99.19% (96.53–101.91) of combination	109.64% (105.25–114.22) of single drug
AUCinf (ng·h/mL)	99.23% (96.61–101.93) of combination	109.52% (105.19–114.03) of single drug

Data represents the least squares geometric mean ratios [combination / single drug (90% confidence intervals)].[9] These data indicate no significant impact of co-administration on viloxazine's pharmacokinetics.[9]

Experimental Protocols Population Pharmacokinetic Study Design

This protocol outlines a general approach for a population pharmacokinetic study of extended-release viloxazine.

1.1. Study Population:

- Enroll a representative sample of the target patient population (e.g., children, adolescents, and adults with ADHD).
- Obtain informed consent from all participants or their legal guardians.
- Collect baseline demographic and clinical data, including age, weight, height, sex, and relevant medical history.

1.2. Dosing and Administration:

- Administer extended-release viloxazine orally at clinically relevant doses.[1]
- Record the exact time of dose administration for each participant.



1.3. Blood Sampling:

- Employ a sparse sampling strategy, particularly in pediatric populations, to minimize the burden on participants.[7]
- Collect a limited number of blood samples (e.g., 2-5 per participant) at various time points post-dose.
- The timing of samples should be optimized to capture the absorption, distribution, and elimination phases of the drug.
- Record the exact time of each blood sample collection.
- 1.4. Sample Handling and Processing:
- Collect blood samples in appropriate anticoagulant tubes (e.g., lithium heparin).
- Centrifuge the blood samples to separate plasma.
- Store plasma samples at -20°C or lower until analysis.

Bioanalytical Method for Viloxazine Quantification

This protocol describes a general procedure for the quantification of viloxazine in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

2.1. Sample Preparation:

- Thaw plasma samples at room temperature.
- Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples.
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

2.2. LC-MS/MS Analysis:



- Use a validated LC-MS/MS method for the quantification of viloxazine.
- Chromatography: Employ a suitable C18 analytical column.
- Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the parent and product ions of viloxazine.

2.3. Method Validation:

 Validate the bioanalytical method according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, and stability.

Population Pharmacokinetic Modeling

This protocol provides a general workflow for developing a population pharmacokinetic model of extended-release viloxazine.

3.1. Data Assembly:

 Compile a dataset containing demographic information, dosing records, and plasma concentration-time data for all participants.

3.2. Software:

• Utilize a non-linear mixed-effects modeling software such as NONMEM®, R, or Monolix®.

3.3. Model Development:

- Structural Model: Based on existing data, a one-compartment model with first-order absorption and elimination is a suitable starting point for viloxazine ER.[2][7][8]
- Inter-individual Variability: Incorporate random effects (etas) to describe the variability in pharmacokinetic parameters between individuals.
- Residual Variability: Model the unexplained variability in the observed concentrations.



3.4. Covariate Analysis:

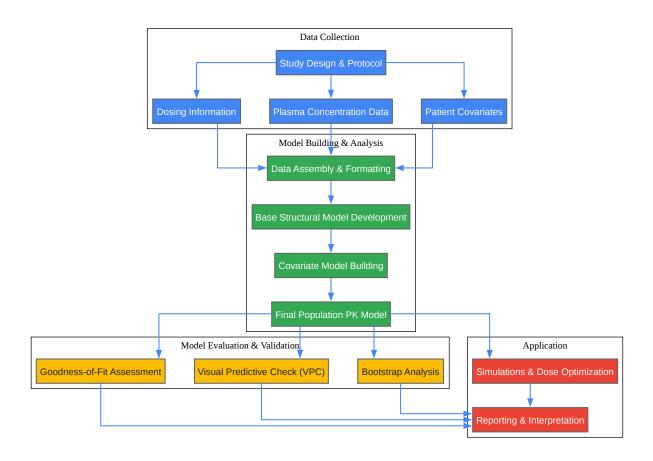
- Investigate the influence of covariates (e.g., body weight, age, sex) on the pharmacokinetic parameters.
- Use graphical methods and statistical tests to identify significant covariates.

3.5. Model Evaluation and Validation:

- Assess the goodness-of-fit of the model using graphical and statistical diagnostics.
- Perform model validation using techniques such as visual predictive checks (VPC) and bootstrap analysis.

Visualizations

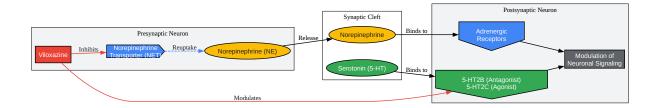




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Caption: Population Pharmacokinetic Modeling Workflow.





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Caption: Proposed Signaling Pathway of Viloxazine.

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